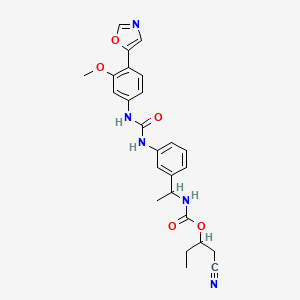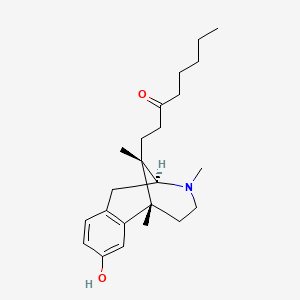
Butinazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butinazocine is an opioid analgesic belonging to the benzomorphan family. Despite its potential, it was never marketed. The compound’s IUPAC name is 10-(3-butyn-1-yl)-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-1,4-diol, and it has a molecular formula of C18H23NO2 . This compound is known for its complex structure, which includes multiple rings and functional groups.
Métodos De Preparación
The synthesis of butinazocine involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-(4-methoxybenzyl)-1,3,3-trimethyl-4-piperidone hydrochloride with aluminum trichloride and nitrobenzene in dry benzene under reflux conditions . This reaction forms the core structure, which is then further modified through a series of steps to introduce the butynyl group and other functional groups.
Industrial production methods for this compound are not well-documented, likely due to its lack of commercialization
Análisis De Reacciones Químicas
Butinazocine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butinazocine has been studied primarily for its potential as an opioid analgesic. Its unique structure and pharmacological properties make it a subject of interest in medicinal chemistry. Research has focused on its analgesic effects, receptor binding properties, and potential therapeutic applications .
In addition to its use in pain management, this compound’s structure has inspired the synthesis of related compounds with improved pharmacological profiles. These derivatives are studied for their potential use in treating various conditions, including chronic pain and opioid addiction.
Mecanismo De Acción
Butinazocine exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the kappa and sigma opioid receptors, with a weaker antagonist action at the mu receptor . This binding inhibits the release of neurotransmitters, leading to analgesic effects and altered pain perception.
The molecular targets involved in this compound’s mechanism of action include the opioid receptors, which are part of the G-protein-coupled receptor family. The pathways activated by these receptors result in decreased neuronal excitability and reduced pain signaling.
Comparación Con Compuestos Similares
Butinazocine is part of the benzomorphan family, which includes other compounds like pentazocine and cyclazocine. These compounds share a similar core structure but differ in their substituents and pharmacological properties .
Cyclazocine: This compound also acts on opioid receptors but has additional psychoactive effects due to its interaction with sigma receptors.
This compound’s uniqueness lies in its specific binding profile and the presence of the butynyl group, which may contribute to its distinct pharmacological effects.
Propiedades
Número CAS |
93821-75-1 |
|---|---|
Fórmula molecular |
C18H23NO2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol |
InChI |
InChI=1S/C18H23NO2/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3 |
Clave InChI |
YEFFVIUQXXNVGG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B8270094.png)




![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)








